

# Application Notes: Visualizing Metastatic Lymph Nodes with LyP-1 Peptide Probes

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## Compound of Interest

Compound Name: LyP-1

Cat. No.: B15609204

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## Introduction

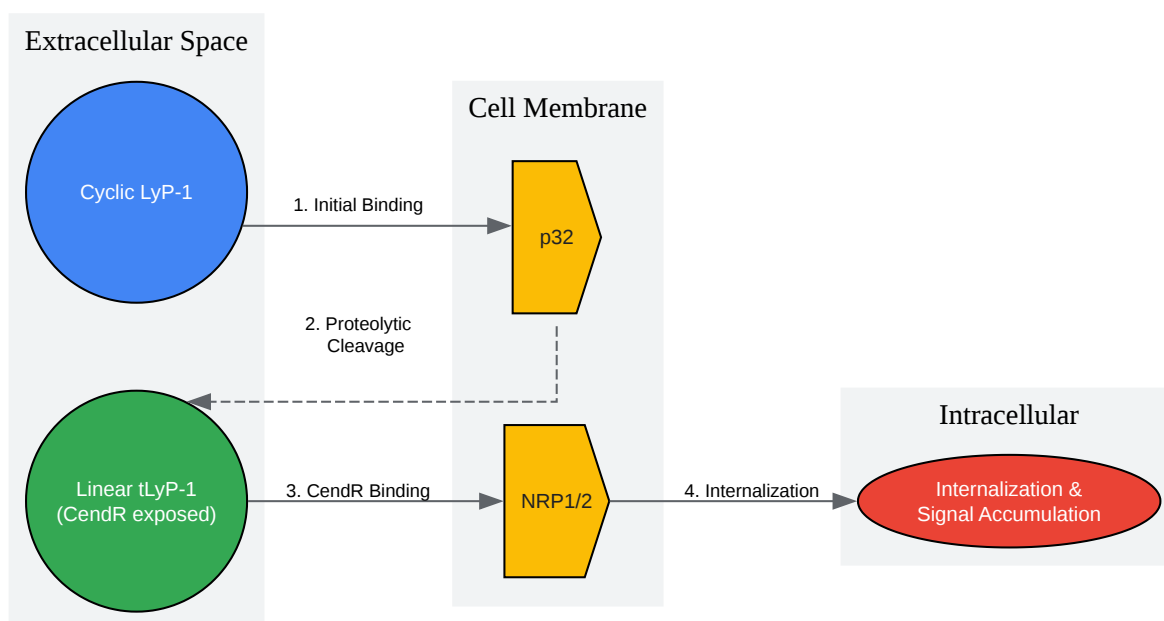
Metastatic dissemination of cancer cells to regional lymph nodes is a critical step in tumor progression and a key prognostic factor. Early and accurate detection of lymph node metastases is crucial for appropriate cancer staging and therapeutic planning. The **LyP-1** peptide (sequence: CGNKRTRGC) is a cyclic nine-amino-acid peptide that has emerged as a powerful tool for this purpose.<sup>[1][2]</sup> It specifically targets the protein p32 (also known as gC1qR or HABP1), which is overexpressed on the surface of various tumor cells, tumor-associated macrophages, and lymphatic endothelial cells in tumors and metastatic sites.<sup>[3][4][5]</sup> This specificity allows for the targeted delivery of imaging agents to metastatic lesions within lymph nodes, enabling their visualization.<sup>[1][6]</sup>

**LyP-1**'s unique properties, including its ability to home to tumors, penetrate tissue, and induce apoptosis in target cells, make it a versatile agent for both diagnostic and therapeutic applications.<sup>[1][7]</sup> These application notes provide a summary of quantitative data and detailed protocols for utilizing **LyP-1**-based probes for the visualization of metastatic and pre-metastatic lymph nodes.

## Mechanism of Action

The targeting mechanism of **LyP-1** is a multi-step process. The cyclic form of the peptide first binds to its primary receptor, p32, which is highly expressed on the surface of malignant cells.

[1][3] Following this initial binding, the peptide is believed to be proteolytically cleaved. This cleavage exposes a C-terminal C-end rule (CendR) motif, which then interacts with Neuropilin-1 (NRP1) and/or Neuropilin-2 (NRP2) to trigger internalization into the cell.[1] This internalization is crucial for concentrating the conjugated imaging payload within the target cells, leading to a strong and specific signal.



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Caption: Mechanism of **LyP-1** targeting and internalization.

## Data Presentation: In Vivo Imaging Studies

The effectiveness of **LyP-1**-based probes has been quantified in several preclinical studies. The tables below summarize key findings for different imaging modalities.

### Table 1: Optical Imaging with Fluorescently Labeled **LyP-1**

Probe	Animal Model	Target	Key Finding	Reference
Cy5.5-LyP-1	4T1 breast cancer	Tumor-draining brachial lymph nodes	At day 21, fluorescence in tumor-draining LNs was ~3-fold higher than controls.	[8]
Signal (x10 <sup>3</sup> photon/cm <sup>2</sup> /s):				
LyP-1: 78.0 ± 2.44				
LyP-1 + Blocking: 24.3 ± 5.43				
Cy5.5 only: 25.6 ± 0.25				
FITC-LyP-1	MDA-MB-435 xenograft	Primary tumor and lymph node metastases	Strong fluorescence observed in tumors and metastatic lymph nodes.[1][6]	[1]
LyP-1-Fe <sub>3</sub> O <sub>4</sub> -Cy5.5	MDA-MB-231 TNBC	Primary tumor	2.6-fold increase in fluorescent signal from extracted tumors compared to control peptide.	[9]

**Table 2: Radionuclide Imaging (SPECT/PET) with Radiolabeled LyP-1**

Probe	Animal Model	Imaging Modality	Key Finding	Reference
<sup>131</sup> I-LyP-1	MDA-MB-435 xenograft	SPECT	At 6h post-injection, tumor-to-muscle ratio was 6.3 and tumor-to-blood ratio was 1.1.	[1]
<sup>99m</sup> Tc-LyP-1	4T1 TNBC	SPECT	Showed better tumor-targeting ability compared to control peptide in vivo.	[10]
<sup>64</sup> Cu-DOTA-LyP-1	4T1 breast cancer	PET	Higher uptake observed in tumor-draining brachial lymph nodes compared to contralateral LNs.	[11]

## Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature. Researchers should optimize these protocols for their specific experimental setup, imaging system, and animal model.

### Protocol 1: Conjugation of LyP-1 with a Fluorescent Dye (e.g., Cy5.5)

This protocol describes a common method for labeling the **LyP-1** peptide with a near-infrared (NIR) fluorescent dye for optical imaging.

Materials:

- **LyP-1** peptide with an additional N-terminal cysteine or other reactive group.
- Cy5.5-NHS ester (or other amine-reactive dye).
- Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
- 0.1 M Sodium bicarbonate buffer (pH 8.5).
- Sephadex G-25 column or HPLC for purification.
- Lyophilizer.

#### Procedure:

- Dissolve **LyP-1** peptide in 0.1 M sodium bicarbonate buffer.
- Dissolve the Cy5.5-NHS ester dye in a small amount of DMF or DMSO.
- Add the dissolved dye to the peptide solution dropwise while gently stirring. A molar ratio of 1:2 to 1:5 (peptide:dye) is typically used.
- Allow the reaction to proceed for 2-4 hours at room temperature in the dark, or overnight at 4°C.
- Purify the resulting conjugate (e.g., Cy5.5-**LyP-1**) from the unreacted free dye using a Sephadex G-25 column or reverse-phase HPLC.
- Collect the labeled peptide fractions, pool them, and lyophilize for storage.
- Confirm the final product's purity and concentration using spectrophotometry and mass spectrometry.

## Protocol 2: In Vivo Optical Imaging of Sentinel Lymph Nodes

This protocol is adapted from studies imaging tumor-induced lymphangiogenesis in sentinel lymph nodes before the onset of metastasis.[8][11]

#### Materials:

- Tumor-bearing mice (e.g., 4T1 murine breast cancer model).
- Anesthesia (e.g., isoflurane).
- Sterile Cy5.5-**LyP-1** probe solution in PBS.
- Small animal in vivo imaging system (e.g., IVIS, Maestro).

#### Procedure:

- Establish tumors in mice according to your model (e.g., subcutaneous inoculation of 4T1 cells). Allow tumors to grow for a predetermined period (e.g., 7, 14, or 21 days).[\[8\]](#)
- Anesthetize the tumor-bearing mouse using isoflurane or another appropriate anesthetic.
- Administer the Cy5.5-**LyP-1** probe. For imaging draining lymph nodes of the forelimbs, a typical administration route is via injection into the middle phalanges of the upper extremities. [\[11\]](#)
- Place the anesthetized animal in the imaging chamber of the in vivo imaging system.
- Acquire fluorescence images at desired time points post-injection (e.g., 45 minutes and 24 hours).[\[8\]](#)[\[11\]](#)
- For quantitative analysis, draw regions of interest (ROIs) over the tumor-draining lymph nodes and contralateral (control) lymph nodes.
- (Optional) For ex vivo confirmation, euthanize the animal after the final imaging session, excise the lymph nodes, and image them separately to obtain more precise quantitative data and for subsequent histological analysis.[\[8\]](#)

## Protocol 3: Immunohistochemistry for Co-localization

This protocol is used to confirm that the **LyP-1** probe co-localizes with lymphatic vessels in the excised lymph nodes.

**Materials:**

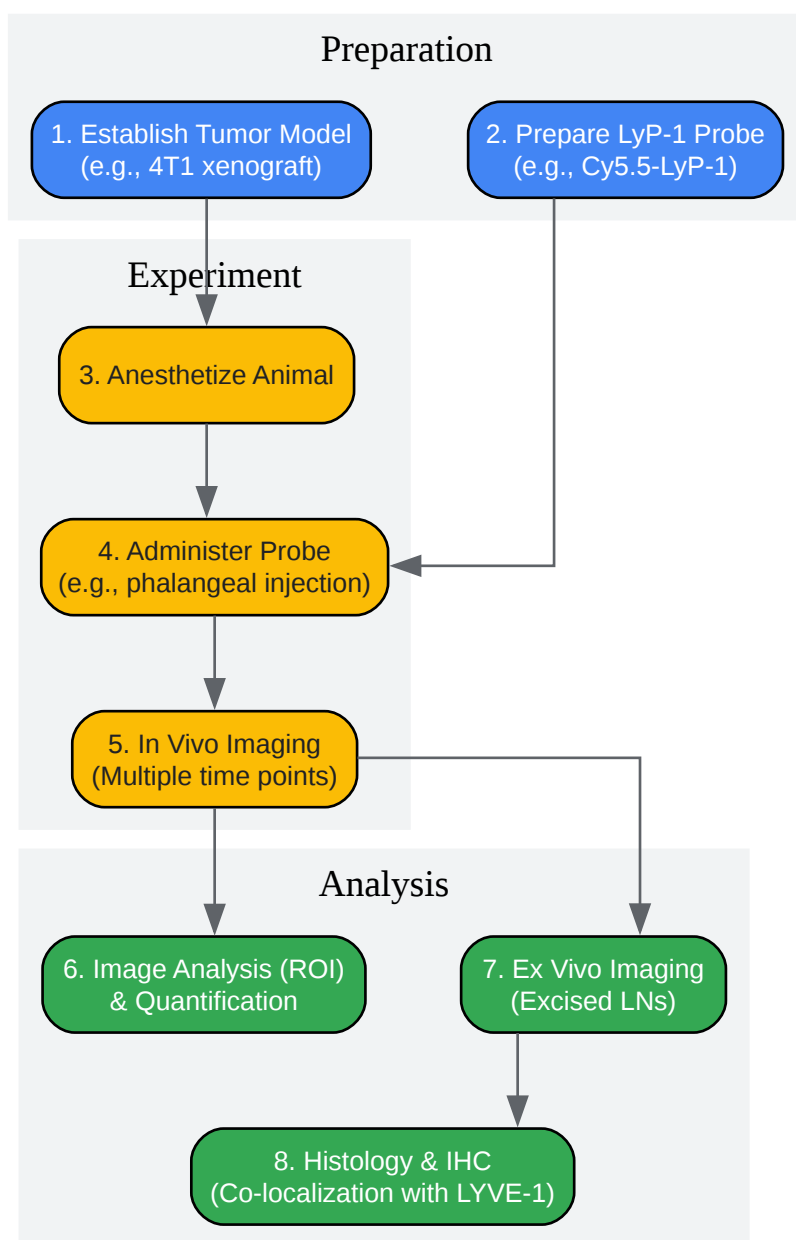
- Excised lymph nodes from Protocol 2.
- OCT compound for tissue embedding.
- Cryostat.
- Microscope slides.
- Primary antibody against a lymphatic endothelial cell marker (e.g., anti-LYVE-1).[\[2\]](#)[\[8\]](#)
- Fluorescently-conjugated secondary antibody (e.g., FITC-conjugated).
- Mounting medium with DAPI.
- Fluorescence microscope.

**Procedure:**

- Immediately after excision, embed the lymph nodes in OCT compound and freeze.
- Cut frozen sections (e.g., 5-10  $\mu\text{m}$  thick) using a cryostat and mount them on microscope slides.
- Fix the sections as required (e.g., with cold acetone).
- Wash the slides with PBS and perform blocking (e.g., with 5% goat serum in PBS) for 1 hour.
- Incubate the sections with the primary anti-LYVE-1 antibody overnight at 4°C.
- Wash the slides with PBS.
- Incubate with the fluorescently-conjugated secondary antibody for 1-2 hours at room temperature in the dark.
- Wash the slides with PBS.
- Mount coverslips using a mounting medium containing DAPI to counterstain nuclei.

- Visualize the sections using a fluorescence microscope. The signal from the **LyP-1** probe (e.g., Cy5.5, red channel) should co-localize with the lymphatic marker signal (e.g., FITC, green channel).[2]

## Experimental Workflow Diagram



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Caption: Workflow for in vivo imaging of metastatic lymph nodes.



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